molecular formula C14H20N2 B12273907 Endo-N-phenzyl-endo-3-aminotropane

Endo-N-phenzyl-endo-3-aminotropane

Cat. No.: B12273907
M. Wt: 216.32 g/mol
InChI Key: QLQRBNQKXLOPPG-UHFFFAOYSA-N
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Description

Endo-N-phenzyl-endo-3-aminotropane is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . It is a derivative of tropane, a bicyclic organic compound. This compound is known for its unique structure, which includes a phenyl group attached to the nitrogen atom of the tropane ring.

Preparation Methods

The synthesis of endo-N-phenzyl-endo-3-aminotropane typically involves the reaction of tropane derivatives with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Endo-N-phenzyl-endo-3-aminotropane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Endo-N-phenzyl-endo-3-aminotropane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of endo-N-phenzyl-endo-3-aminotropane involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Endo-N-phenzyl-endo-3-aminotropane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other tropane derivatives.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C14H20N2/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3

InChI Key

QLQRBNQKXLOPPG-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)NC3=CC=CC=C3

Origin of Product

United States

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